molecular formula C18H12N4O4 B3827446 (2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE

(2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE

Cat. No.: B3827446
M. Wt: 348.3 g/mol
InChI Key: HMQIOMFNFOVCFD-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole and benzodioxole intermediates, followed by their coupling through a propenenitrile linkage. Common reagents used in these reactions include nitrating agents, methylating agents, and coupling catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and nitro groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific pathways in disease processes.

Industry

In industry, the compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE
  • (2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE

Uniqueness

The uniqueness of (2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties.

Properties

IUPAC Name

(E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4/c1-10-2-3-13-14(4-10)21-18(20-13)12(8-19)5-11-6-16-17(26-9-25-16)7-15(11)22(23)24/h2-7H,9H2,1H3,(H,20,21)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQIOMFNFOVCFD-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC4=C(C=C3[N+](=O)[O-])OCO4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE
Reactant of Route 2
Reactant of Route 2
(2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE
Reactant of Route 3
Reactant of Route 3
(2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE
Reactant of Route 4
Reactant of Route 4
(2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE
Reactant of Route 5
Reactant of Route 5
(2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE
Reactant of Route 6
Reactant of Route 6
(2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENENITRILE

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